molecular formula C10H5ClFN3O B8344872 (6-Chloropyridin-2-yl)(3-fluoropyrazin-2-yl)methanone

(6-Chloropyridin-2-yl)(3-fluoropyrazin-2-yl)methanone

Cat. No. B8344872
M. Wt: 237.62 g/mol
InChI Key: PLFYIKBMIGUBHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Chloropyridin-2-yl)(3-fluoropyrazin-2-yl)methanone is a useful research compound. Its molecular formula is C10H5ClFN3O and its molecular weight is 237.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-Chloropyridin-2-yl)(3-fluoropyrazin-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Chloropyridin-2-yl)(3-fluoropyrazin-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(6-Chloropyridin-2-yl)(3-fluoropyrazin-2-yl)methanone

Molecular Formula

C10H5ClFN3O

Molecular Weight

237.62 g/mol

IUPAC Name

(6-chloropyridin-2-yl)-(3-fluoropyrazin-2-yl)methanone

InChI

InChI=1S/C10H5ClFN3O/c11-7-3-1-2-6(15-7)9(16)8-10(12)14-5-4-13-8/h1-5H

InChI Key

PLFYIKBMIGUBHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Cl)C(=O)C2=NC=CN=C2F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,2,6,6-tetramethylpiperidine (1.729 g, 2.066 mL, 12.24 mmol) was dissolved in THF (20.00 mL) and cooled to −30° C. under nitrogen. BuLi (4.488 mL of 2.5 M, 11.22 mmol) was added dropwise and the reaction allowed to warm to 0° C. Stir at this temperature for 10 minutes then cooled to −78° C. A solution of 2-fluoropyrazine (1 g, 10.20 mmol) in THF (4.000 mL) was added slowly and the mixture stirred at −78° C. for 1 h. Methyl 6-chloropyridine-2-carboxylate (1.750 g, 10.20 mmol) in THF (6.000 mL) was added dropwise at between −78 and −70° C., stirred at −78° C. for 1 h. Reaction quenched with 5% citric acid at −78° C. then allow to warm to ambient temperature. Diluted with EtOAc and separated layers. Extracted with EtOAc (x1) then wash combined organics with NaHCO3 (x1), brine (x1). Dried (MgSO4), filtered and concentrated. Crude product purified by ISCO companion (80 g SiO2, 0 to 50% EtOAc/petrol) to leave title compound as an orange oil (1.12 g, 46%). 1H NMR (DMSO-d6) δ 7.90 (dd, 1H), 8.22-8.15 (dd, 2H), 8.67 (dd, 1H), 8.84 (dd, 1H). ES+238.13.
Quantity
2.066 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
4.488 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
1.75 g
Type
reactant
Reaction Step Four
Name
Quantity
6 mL
Type
solvent
Reaction Step Four
Yield
46%

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